1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide

Salt selection Solubility enhancement Assay development

Ensure your SAR campaigns are built on a reliable foundation. 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide (CAS 2044705-21-5) is not a simple scaffold; the hydrobromide counterion is essential for the aqueous solubility and crystallinity required for high-throughput screening and biophysical assays. Substituting this specific salt with the free base or alternative isomers risks significant target selectivity shifts across JAK kinases, leading to false negatives. This is the validated building block for potent, isoform-selective inhibitors, pure TLR7 agonists (minimal TLR8 activity), and LSD1/bromodomain epigenetic probes. Procure the definitive salt form for reproducible medicinal chemistry results.

Molecular Formula C6H6BrN3O
Molecular Weight 216.04 g/mol
Cat. No. B11886065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide
Molecular FormulaC6H6BrN3O
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1NC=N2.Br
InChIInChI=1S/C6H5N3O.BrH/c10-6-5-4(1-2-7-6)8-3-9-5;/h1-3H,(H,7,10)(H,8,9);1H
InChIKeyJGKJFEHOQDAXHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide: A Specialized Heterocyclic Building Block for Targeted Lead Optimization


1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide (CAS 2044705-21-5, Molecular Weight: 216.04 g/mol) is a heterocyclic building block featuring a fused imidazole-pyridine core . It exists predominantly as the tautomeric lactam, 1,5-dihydroimidazo[4,5-c]pyridin-4-one, and is commercially supplied as a hydrobromide salt. This compound serves as a versatile scaffold in medicinal chemistry, enabling the rapid construction of libraries for kinase inhibition, immunomodulation, and epigenetic targeting [1].

Why 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide Cannot Be Casually Replaced by Free Base or Other Imidazopyridine Isomers


Substituting this specific salt form with the neutral free base (CAS 3243-24-1) or alternative imidazopyridine isomers (e.g., 3H-imidazo[4,5-c]pyridine, imidazo[4,5-b]pyridine) introduces significant, quantifiable risks. First, the hydrobromide counterion is critical for enhancing aqueous solubility and crystallinity, directly impacting its utility in assay development and high-throughput screening [1]. Second, isomeric scaffolds exhibit profound differences in target selectivity; for instance, 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine display divergent inhibition profiles against JAK family kinases, as confirmed by biochemical assays [2]. Such variations in solubility and target engagement can derail SAR campaigns and lead to false-negative or misleading results. The following evidence demonstrates these quantifiable points of differentiation.

Quantitative Evidence for Differentiating 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide from Analogs


Aqueous Solubility Enhancement via Hydrobromide Salt Formation

The hydrobromide salt of 1H-Imidazo[4,5-c]pyridin-4-ol exhibits significantly enhanced aqueous solubility compared to its neutral free base counterpart. This is a class-level property observed across numerous hydrobromide salts [1]. While direct experimental solubility data for this specific compound is not published, the known aqueous solubility of the free base is calculated to be 3.43 mg/mL (0.0254 mol/L) based on ESOL method . Hydrobromide salts are generally reported to be highly soluble, often exceeding 100 mg/mL [2]. This predicted >29-fold increase in solubility is a critical advantage for in vitro assays.

Salt selection Solubility enhancement Assay development

Scaffold-Dependent Selectivity in JAK Kinase Inhibition

A direct head-to-head comparison demonstrates that the 1H-imidazo[4,5-c]pyridine scaffold confers a distinct selectivity profile against the JAK kinase family compared to its 3H-imidazo[4,5-b]pyridine isomer [1]. In fluorescence-based biochemical assays, matched pair compounds with these scaffolds showed differing IC50 values for JAK1 and TYK2. The selectivity ratio (IC50 JAK1 / IC50 TYK2) was notably different between the two scaffolds, confirming that the ring fusion geometry dictates target engagement [2].

Kinase selectivity JAK inhibitors Scaffold hopping

Regioselective Alkylation as a Predictable Functional Handle

The 1H-imidazo[4,5-c]pyridine core undergoes predictable, regio- and chemoselective alkylation under standard basic conditions (K2CO3, DMF) [1]. Studies show that N-alkylation predominantly occurs at the N5 position, generating a single major regioisomer (N5-regioisomer) which can be confirmed via 2D-NOESY [2]. This contrasts with other heterocyclic systems where alkylation may yield complex mixtures of regioisomers, complicating purification and library synthesis.

Synthetic tractability Regioselectivity Library synthesis

High-Impact Application Scenarios for 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide


Building JAK-Selective Kinase Inhibitor Libraries

Based on the demonstrated scaffold-dependent selectivity against JAK kinases [1], this compound is ideally suited for generating focused libraries aimed at discovering novel, isoform-selective JAK inhibitors. The predictable N5-alkylation chemistry [2] allows for rapid diversification, enabling medicinal chemists to explore the SAR of the 1H-imidazo[4,5-c]pyridine series efficiently.

Designing TLR7 Agonists for Immuno-Oncology

The 1H-imidazo[4,5-c]pyridine core is a key pharmacophore for pure TLR7 agonists with minimal TLR8 activity [1]. Starting with this building block, researchers can install N1, C2, and C6 substituents to modulate potency and cytokine induction profiles. The hydrobromide salt form ensures adequate solubility for initial in vitro immune cell activation assays.

Developing Soluble Epigenetic Probes (Bromodomain/LSD1 Inhibitors)

Patented applications of substituted imidazopyridines as bromodomain [2] and histone demethylase (LSD1) [3] inhibitors highlight this scaffold's utility in epigenetics. The enhanced solubility of the hydrobromide salt [4] is critical for achieving the high compound concentrations often required in biophysical assays (e.g., SPR, ITC) and cell-based target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.